![molecular formula C17H16N4O2S B2534082 N-(2-(2-phenylpyrimidin-5-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034597-74-3](/img/structure/B2534082.png)
N-(2-(2-phenylpyrimidin-5-yl)ethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-(2-phenylpyrimidin-5-yl)ethyl)pyridine-3-sulfonamide, also known as PPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Structural Analysis :
- N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, related to the queried compound, have been synthesized via a one-pot process, demonstrating the potential of these compounds in synthetic organic chemistry and the development of new heterocyclic compounds (Rozentsveig et al., 2013).
- A similar synthesis approach was taken for the creation of 3-(Sulfonylamino)imidazo[1,2-a]pyrimidines, which also highlights the versatility of such compounds in chemical synthesis (Rozentsveig et al., 2014).
Chemical Properties and Reactions :
- The compound's structural relations, such as sulfosulfuron, a sulfonylurea herbicide, show significant alterations in stability under different environmental conditions, indicating potential applications in agriculture and environmental sciences (Saha & Kulshrestha, 2002).
Pharmaceutical and Medicinal Applications :
- Novel heterocyclic compounds containing a sulfonamido moiety, closely related to the queried compound, have been synthesized and tested for their antibacterial activity, suggesting potential use in antimicrobial therapies (Azab, Youssef, & El-Bordany, 2013).
Novel Reaction Methods :
- The solvent-free microwave-assisted preparation of N-(2-(pyridin-2-yl)ethyl)sulfonamides indicates innovative approaches in chemical synthesis and the potential for developing new pharmaceutical or agrochemical properties (Ghattas et al., 2014).
Mechanism of Action
Target of Action
Sulfonamides, a group of compounds to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria
Biochemical Pathways
Sulfonamides generally inhibit the synthesis of folic acid in bacteria, disrupting dna production and leading to bacterial death .
Result of Action
Sulfonamides, in general, can cause a range of effects, including diseases of the digestive and respiratory tracts .
properties
IUPAC Name |
N-[2-(2-phenylpyrimidin-5-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-24(23,16-7-4-9-18-13-16)21-10-8-14-11-19-17(20-12-14)15-5-2-1-3-6-15/h1-7,9,11-13,21H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTJZMXNDBBRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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